molecular formula C13H19ClN4O2 B2648780 N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034575-76-1

N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2648780
CAS No.: 2034575-76-1
M. Wt: 298.77
InChI Key: DJYAIVIAIKKUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound features a chloropyrimidine headgroup, a privileged scaffold in drug discovery known for its versatility as a synthetic intermediate . The chloropyrimidine moiety can undergo various cross-coupling reactions, allowing researchers to efficiently create diverse libraries of compounds for structure-activity relationship (SAR) studies . The molecular structure incorporates a pyrrolidine carboxamide linker, a motif frequently employed in the design of pharmacologically active agents. Similar structural frameworks containing the pyrrolidine ring have been investigated as potential therapeutics, including as TRPV1 receptor antagonists for pain management and as histone demethylase inhibitors in oncology research . The tert-butyl carbamate group (Boc) serves as a common protecting group for amines, providing stability during synthetic sequences and offering a handle for further molecular elaboration . This combination of a reactive chloropyrimidine and a protected, versatile pyrrolidine core makes this compound a valuable intermediate for constructing more complex molecules aimed at biological target identification and validation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-tert-butyl-3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)17-12(19)18-5-4-10(8-18)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYAIVIAIKKUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the chloropyrimidine moiety: This step involves the reaction of the pyrrolidine intermediate with a chloropyrimidine derivative, often under nucleophilic substitution conditions.

    Attachment of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or through the use of tert-butyl protecting groups followed by deprotection.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution reagents: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays or as a precursor for biologically active compounds.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations in the Aromatic Heterocycle

  • Pyrimidine vs. Pyridine Derivatives :
    The target compound contains a 5-chloropyrimidine ring, whereas analogs like tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () feature a pyridine core with iodine and methoxy substituents. Pyrimidines, being six-membered rings with two nitrogen atoms, exhibit distinct electronic properties compared to pyridines (one nitrogen), influencing hydrogen bonding and solubility .

  • Substituent Position and Halogen Effects :
    The 5-chloro substituent on pyrimidine provides moderate electronegativity and steric bulk. In contrast, tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () replaces chlorine with bromo and adds a dimethoxymethyl group, enhancing lipophilicity and steric hindrance. Halogen choice impacts reactivity (e.g., bromine’s suitability for cross-coupling reactions) .

Modifications on the Pyrrolidine Ring

  • Carboxamide vs. Carboxylate Esters :
    The target compound’s tert-butyl carboxamide group contrasts with analogs like tert-butyl (S)-2-azido-5-(((S)-3-((tert-butyldimethylsilyl)oxy)-1-methoxy-1-oxopropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate (), which incorporates a carboxylate ester and a silyl-protected alcohol. Carboxamides generally enhance metabolic stability, while esters serve as prodrugs or synthetic intermediates .

  • Trifluoroethyl and Morpholine Substituents: The compound in , (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, introduces a trifluoroethyl group and a morpholine moiety.

Physical and Solid-State Properties

  • Crystal Packing and Conformation: and highlight the importance of chair conformations in piperidine analogs (e.g., tert-butyl 3-[N-(tert-butoxycarbonyl)-methylamino]-4-methoxyimino-3-methyl-piperidine-1-carboxylate), where bond lengths (e.g., shortened C–N bonds due to conjugation) and chair conformations influence solubility and melting points. The target compound’s pyrrolidine ring, being smaller, may adopt different conformations affecting crystallinity .
  • Solid-State Forms: The patent in emphasizes the development of solid-state forms (polymorphs, salts) for improved bioavailability.

Data Table: Key Structural and Functional Comparisons

Compound Name (Abbreviated) Heterocycle Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyrimidine 5-Cl, tert-butyl carboxamide ~325.8 Chloropyrimidine, flexible pyrrolidine
tert-Butyl 3-((6-Iodo-3-MeO-pyridin-2-yl)oxy)methyl-pyrrolidine-1-carboxylate Pyridine 6-I, 3-OMe, carboxylate ester ~466.2 Iodo for cross-coupling, ester prodrug
(S)-Trifluoroethyl-morpholine derivative Pyridine Trifluoroethyl, morpholine, hydroxy Not reported Enhanced lipophilicity, solid-state forms
tert-Butyl 2-azido-pyrrolidine-1-carboxylate Pyrrolidine Azide, silyl ether, carboxylate ester ~481.6 Peptide synthesis, azide for click chemistry

Research Findings and Implications

  • Synthetic Utility : Analogs with iodo or bromo substituents () are valuable intermediates for Suzuki-Miyaura couplings, whereas the target compound’s chloro group may limit such reactivity but offers cost-effective synthesis .
  • Pharmacological Potential: The trifluoroethyl-morpholine derivative () demonstrates how advanced substituents enhance drug-like properties, suggesting that the target compound could be optimized similarly for specific targets .
  • Conformational Analysis : Piperidine derivatives () underscore the role of ring size in conformation-driven properties, implying that the target’s pyrrolidine may favor more compact binding modes .

Biological Activity

N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20ClN3OC_{14}H_{20}ClN_3O, with a molecular weight of 281.78 g/mol. The compound features a pyrrolidine ring, a tert-butyl group, and a chloropyrimidine moiety, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Chloropyrimidine Moiety : The chloropyrimidine group is introduced via nucleophilic substitution reactions.
  • Final Coupling : The tert-butyl group is added to form the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. A study revealed that pyrrolidine carboxamides can inhibit the enoyl acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway of mycobacteria, suggesting potential as antitubercular agents .

Anti-inflammatory Properties

Pyrimidine derivatives have shown significant anti-inflammatory effects. For instance, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition of COX-2 has been linked to reduced production of inflammatory mediators such as nitric oxide (NO) and cytokines .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as InhA in Mycobacterium tuberculosis.
  • Receptor Modulation : It may interact with receptors that modulate inflammatory responses, enhancing its therapeutic potential.

Research Findings and Case Studies

Study Findings
Atatreh et al. (2021)Demonstrated that pyrimidine derivatives significantly inhibited COX-2 activity with IC50 values comparable to standard drugs like celecoxib .
High Throughput ScreeningIdentified pyrrolidine carboxamides as potent inhibitors of InhA, suggesting their potential use against multidrug-resistant tuberculosis .
Structure–Activity Relationship (SAR)Investigated various substituents on pyrimidine derivatives, revealing that electron-donating groups enhance anti-inflammatory activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide?

  • Methodology : A high-yield (97%) synthesis involves coupling tert-butyl pyrrolidine precursors with 5-chloropyrimidine derivatives under mild conditions. Key steps include:

  • Nucleophilic substitution : Reacting tert-butyl pyrrolidine carbamate with 5-chloropyrimidin-2-ol in dichloromethane using triethylamine as a base at 0–20°C .
  • Protection/deprotection : Boc (tert-butoxycarbonyl) groups are often employed to stabilize intermediates, followed by deprotection with trifluoroacetic acid .
  • Cross-coupling : For analogs, Suzuki-Miyaura coupling with boronic esters can replace chloro groups (e.g., bromo→chloro substitutions) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., experimental vs. calculated m/z) .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify stereochemistry and substituent positions. Coupling constants (e.g., pyrrolidine ring protons) are critical for conformational analysis .
  • X-ray diffraction (XRD) : For solid-state characterization, particularly polymorph identification .

Q. What solvents or conditions optimize solubility for in vitro assays?

  • Recommendations :

  • Polar aprotic solvents : DMSO or DMF for stock solutions due to the compound’s hydrophobic tert-butyl and pyrrolidine groups.
  • Aqueous buffers : Use co-solvents (e.g., <5% Tween-80) to enhance solubility in biological media .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro→fluoro or tert-butyl→cyclopropyl) impact biological activity?

  • Structure-activity relationship (SAR) insights :

  • Chlorine substitution : The 5-chloro group on pyrimidine enhances target binding affinity in kinase inhibitors; replacing it with fluoro reduces steric hindrance but may alter electronic properties .
  • tert-butyl group : Critical for metabolic stability; smaller groups (e.g., cyclopropyl) decrease plasma half-life in murine models .
    • Methodology : Parallel synthesis of analogs followed by enzymatic assays (e.g., IC50_{50} measurements) and molecular docking studies .

Q. What strategies mitigate instability in aqueous or oxidative conditions?

  • Approaches :

  • Lyophilization : Stabilize the compound as a hydrochloride salt for long-term storage .
  • Antioxidants : Add BHT (butylated hydroxytoluene) at 0.01% w/v to prevent degradation in solution .
    • Validation : Accelerated stability testing (40°C/75% RH) with HPLC monitoring over 14 days .

Q. How can in vivo pharmacokinetic (PK) parameters be optimized for this compound?

  • Key factors :

  • Prodrug design : Esterification of the carboxamide group improves oral bioavailability in rodent studies .
  • CYP450 inhibition : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) prolongs half-life .
    • Methodology : Radiolabeled tracer studies (e.g., 14^{14}C) to track absorption/distribution .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields (e.g., 75% vs. 97%)—how to reconcile?

  • Root cause : Variability in purification methods (e.g., column chromatography vs. recrystallization) .
  • Resolution : Optimize reaction stoichiometry (1:1.2 molar ratio of pyrrolidine to pyrimidine) and use anhydrous conditions to minimize side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.